1-(4-Butylphenyl)-2-methylpropan-1-one
Overview
Description
. It is a ketone derivative of butylbenzene and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)-2-methylpropan-1-one can be synthesized through the Friedel-Crafts acylation reaction. In this process, 4-butylbenzene is reacted with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form 4-butylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often involving electrophilic aromatic substitution with various electrophiles.
Major Products Formed:
4-Butylbenzoic Acid: Formed through oxidation.
4-Butylbenzyl Alcohol: Formed through reduction.
Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophile used in the substitution reaction.
Scientific Research Applications
1-(4-Butylphenyl)-2-methylpropan-1-one is utilized in several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1-(4-Butylphenyl)-2-methylpropan-1-one exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug discovery, it may act as a ligand for specific receptors or enzymes, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate certain enzymes, affecting their catalytic activity.
Receptors: It may bind to specific receptors, triggering downstream signaling pathways.
Comparison with Similar Compounds
p-tert-Butylphenol: A phenol derivative with a tert-butyl group.
4-tert-Butylphenol: Another phenol derivative with a tert-butyl group.
Acetophenone: The simplest ketone derivative of benzene.
Properties
IUPAC Name |
1-(4-butylphenyl)-2-methylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-6-12-7-9-13(10-8-12)14(15)11(2)3/h7-11H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVBQJFPNRSLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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